molecular formula C30H30ClNO2 B11596541 4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine

4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine

Cat. No.: B11596541
M. Wt: 472.0 g/mol
InChI Key: AWZYJCACCRVSLW-YSMPRRRNSA-N
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Description

4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine is a complex organic compound characterized by its unique molecular structure. This compound features a benzoxepin core, substituted with chloro and methylphenyl groups, and linked to a morpholine moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxepin Core: This could involve cyclization reactions starting from appropriate phenolic and halogenated precursors.

    Substitution Reactions: Introduction of chloro and methylphenyl groups through electrophilic aromatic substitution.

    Linking to Morpholine: This step might involve nucleophilic substitution or coupling reactions to attach the morpholine moiety.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could target specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin Derivatives: Compounds with similar benzoxepin cores but different substituents.

    Morpholine Derivatives: Compounds featuring the morpholine moiety with various linked groups.

Uniqueness

The unique combination of the benzoxepin core with chloro and methylphenyl groups, and the morpholine linkage, distinguishes 4-{(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine from other compounds. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.

Properties

Molecular Formula

C30H30ClNO2

Molecular Weight

472.0 g/mol

IUPAC Name

4-[(2Z)-2-[3-chloro-2,5-bis(4-methylphenyl)-5H-1-benzoxepin-4-ylidene]ethyl]morpholine

InChI

InChI=1S/C30H30ClNO2/c1-21-7-11-23(12-8-21)28-25-5-3-4-6-27(25)34-30(24-13-9-22(2)10-14-24)29(31)26(28)15-16-32-17-19-33-20-18-32/h3-15,28H,16-20H2,1-2H3/b26-15-

InChI Key

AWZYJCACCRVSLW-YSMPRRRNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C\2C3=CC=CC=C3OC(=C(/C2=C\CN4CCOCC4)Cl)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C(C2=CCN4CCOCC4)Cl)C5=CC=C(C=C5)C

Origin of Product

United States

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